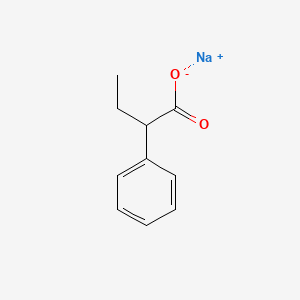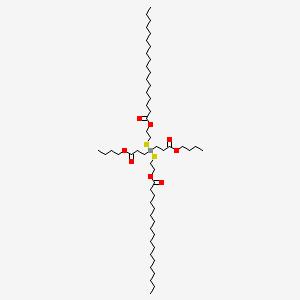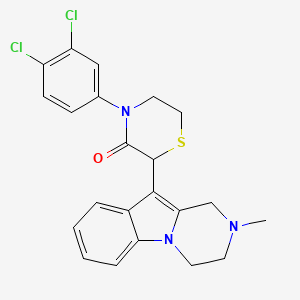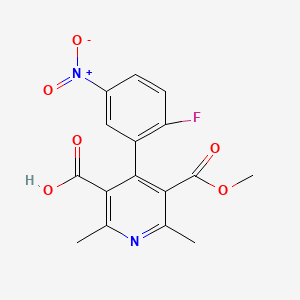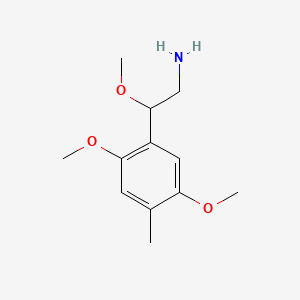
SH4T3T8Ccy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate is a chemical compound with the molecular formula C9H7Cl2N3O2 and a molecular weight of 260.08 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as an impurity of albendazole, a well-known anthelmintic drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate typically involves the reaction of 4,6-dichloro-1H-benzimidazole with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4,6-dichloro-1H-benzimidazole+methyl isocyanate→Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: As an impurity of albendazole, it is relevant in pharmaceutical research and quality control.
Industry: The compound is used in the synthesis of other chemical intermediates and active pharmaceutical ingredients
Mecanismo De Acción
The mechanism of action of Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate involves its interaction with specific molecular targets. In the context of its role as an impurity of albendazole, it may interact with microtubules in parasitic organisms, leading to their disruption and eventual death. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Albendazole: A well-known anthelmintic drug with a similar benzimidazole structure.
Methyl-N-(5,7-dichloro-1H-benzimidazol-2-yl)carbamate: Another related compound with slight structural differences.
Uniqueness
Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its role as an impurity in albendazole also highlights its relevance in pharmaceutical research and quality control .
Propiedades
Número CAS |
946498-41-5 |
|---|---|
Fórmula molecular |
C9H7Cl2N3O2 |
Peso molecular |
260.07 g/mol |
Nombre IUPAC |
methyl N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-16-9(15)14-8-12-6-3-4(10)2-5(11)7(6)13-8/h2-3H,1H3,(H2,12,13,14,15) |
Clave InChI |
SFQNXHLHBGURHJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=NC2=C(N1)C=C(C=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


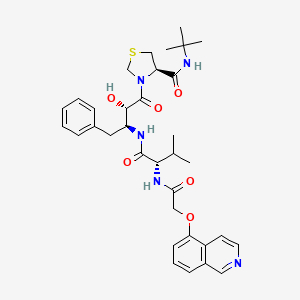
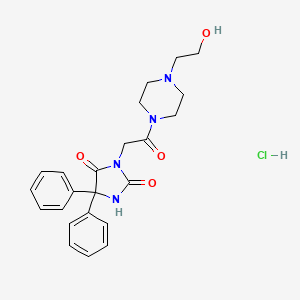
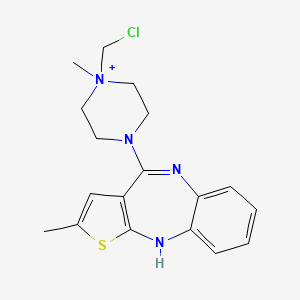

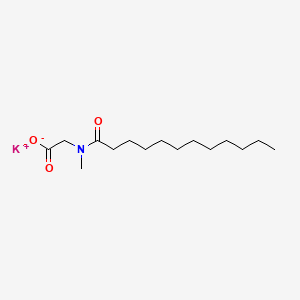
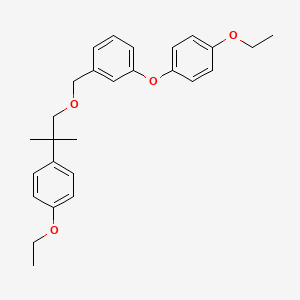
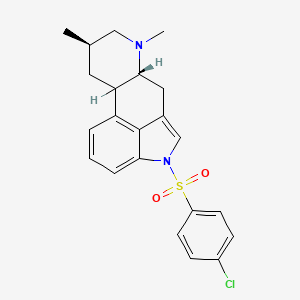
![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)
